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The Discovery and Development of Nangibotide:
A Technical Guide
Nangibotide is a first-in-class therapeutic agent being developed to modulate the innate

immune response in acute inflammatory disorders such as septic shock. This technical guide

provides an in-depth overview of its discovery, mechanism of action, and the progression of its

development from preclinical models to late-stage clinical trials.

Discovery and Rationale
Nangibotide, also known as LR12, is a synthetic 12-amino-acid polypeptide.[1][2] It was

derived from the protein TREM-like transcript-1 (TLT-1), a member of the immunoglobulin

superfamily that contains an immunoreceptor tyrosine-based inhibitory motif (ITIM) and is

known to play a role in regulating inflammation.[3][4][5]

The therapeutic rationale for Nangibotide is based on targeting the Triggering Receptor

Expressed on Myeloid cells-1 (TREM-1).[3] TREM-1 is an amplifier of the innate immune

response and a crucial mediator of the hyperinflammation seen in septic shock.[1][3] During

sepsis, the TREM-1 pathway is significantly upregulated, leading to an excessive and

dysregulated inflammatory response that contributes to organ failure and mortality.[6] The

development of Nangibotide was driven by the hypothesis that inhibiting the TREM-1

amplification loop could temper the harmful inflammatory cascade without compromising the

host's ability to fight infection, thereby restoring immune balance.[1][2]
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Mechanism of Action
Nangibotide functions as a specific TREM-1 inhibitor.[2] It acts as a decoy receptor, binding to

the endogenous TREM-1 ligand and preventing its interaction with the TREM-1 receptor on

myeloid cells like neutrophils, monocytes, and macrophages.[1][6][7] This action blocks the

TREM-1-mediated amplification of inflammatory signaling.[6]

The TREM-1 Signaling Pathway: The TREM-1 receptor itself lacks intrinsic signaling motifs in

its short cytoplasmic tail.[8] To initiate a signal, it associates with an adaptor protein called

DNAX-activating protein of 12 kDa (DAP12).[4][8]

Activation: Upon binding of its ligand, TREM-1 clustering leads to the phosphorylation of

immunoreceptor tyrosine-based activation motifs (ITAMs) on the associated DAP12 adaptor

protein.[8][9]

Signal Transduction: This phosphorylation event recruits and activates the spleen tyrosine

kinase (Syk).[8][10]

Downstream Cascades: Activated Syk triggers multiple downstream signaling cascades,

including Phosphoinositide 3-kinase (PI3K), Phospholipase Cγ (PLCγ), and Mitogen-

activated protein kinases (MAPKs) like ERK1/2.[8][9]

NF-κB Activation: These pathways converge on the activation of the transcription factor NF-

κB, a master regulator of inflammation.[1][8]

Inflammatory Response: Activated NF-κB translocates to the nucleus and drives the

transcription of genes for pro-inflammatory cytokines (e.g., TNF, IL-1β, IL-8) and

chemokines, amplifying the inflammatory response.[1][11]

By acting as a ligand-trapping molecule, Nangibotide effectively intercepts the first step of this

cascade, preventing the entire downstream signaling process and the resulting cytokine storm.

[7]
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Caption: TREM-1 Signaling Pathway and Nangibotide's Point of Inhibition.
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Preclinical Development
The therapeutic potential of TREM-1 inhibition with Nangibotide analogues was demonstrated

across multiple animal models of severe inflammation and septic shock.[12]

Rodent Models: In mouse models of polymicrobial sepsis, the murine equivalent peptide

(LR17) was associated with a significant reduction in pro- and anti-inflammatory markers,

increased bacterial clearance, and improved survival rates.[1][3] In a mouse model of LPS-

induced acute lung injury, Nangibotide alleviated lung inflammation and inhibited the NLRP3

inflammasome.[11]

Porcine Model: In a pig model of peritonitis-induced septic shock, the peptide improved

hemodynamic stability, reduced the need for vasopressors, and prevented sepsis-induced

organ failure.[1]

Primate Model: In non-human primate models of endotoxemia, the peptide reduced the

inflammatory and hypotensive effects of sepsis.[1][12]

These preclinical studies consistently showed that modulating the TREM-1 pathway could

restore a more balanced inflammatory response, preserve vascular function, and improve

survival in severe sepsis.[2]

Clinical Development
Nangibotide's clinical development has progressed through Phase 1 and 2 trials, with a pivotal

Phase 3 trial being planned. A key feature of its later-stage development is a precision

medicine strategy using soluble TREM-1 (sTREM-1) as a biomarker.[13]

A first-in-human, randomized, double-blind, placebo-controlled, ascending-dose study was

conducted to evaluate the safety, tolerability, and pharmacokinetics of Nangibotide.[3][14]

Results: The study found that Nangibotide was safe and well-tolerated in healthy volunteers,

with only a few mild adverse events considered unrelated to the treatment.[3][14] No anti-

drug antibodies were detected.[3][14] The pharmacokinetic profile was dose-proportional,

characterized by a high clearance and a very short half-life, consistent with extensive

enzymatic metabolism in the blood.[3][14]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.inotrem.com/files/Francois_LancetRespirMed2023_phase2b-Astonish.pdf
https://en.wikipedia.org/wiki/Nangibotide
https://pmc.ncbi.nlm.nih.gov/articles/PMC6138490/
https://www.medchemexpress.com/nangibotide.html
https://en.wikipedia.org/wiki/Nangibotide
https://en.wikipedia.org/wiki/Nangibotide
https://www.inotrem.com/files/Francois_LancetRespirMed2023_phase2b-Astonish.pdf
https://www.inotrem.com/files/Inotrem-announces-positive-Phase-2a-results-for-the-treatment-of-septic-shock.pdf
https://sofinnovapartners.com/news/inotrem-announces-positive-outcome-of-its-phase-ii-astonish-trial-in-septic-shock-patients-demonstrating-efficacy-of-nangibotide
https://pmc.ncbi.nlm.nih.gov/articles/PMC6138490/
https://pubmed.ncbi.nlm.nih.gov/29885068/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6138490/
https://pubmed.ncbi.nlm.nih.gov/29885068/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6138490/
https://pubmed.ncbi.nlm.nih.gov/29885068/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6138490/
https://pubmed.ncbi.nlm.nih.gov/29885068/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15602848?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Pharmacokinetic Parameters of Nangibotide in Healthy Volunteers

Parameter Value (for a 70 kg subject) Citation(s)

Clearance (CL) 6.6 L/kg/h [3][14]

Effective Half-life (t½) 3 minutes [3][14]

Central Volume of Distribution

(Vc)
16.7 L [3][14]

| Peripheral Volume of Distribution (Vp) | 15.9 L |[3][14] |

This multicenter, randomized, double-blind, placebo-controlled study assessed Nangibotide in

patients with septic shock.[15][16]

Results: The trial confirmed the safety and tolerability of Nangibotide in the target patient

population, with no significant differences in adverse events compared to placebo.[15] While

there were no statistically significant differences in clinical efficacy endpoints for the overall

population, a promising signal emerged.[15][16] Patients with higher baseline plasma

concentrations of the biomarker sTREM-1 showed a trend towards greater clinical

improvement.[2][15]

Table 2: Key Exploratory Outcomes from the Phase 2a Trial
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Outcome Population
Nangibotide
(Pooled)

Placebo Citation(s)

Change in
SOFA Score
(Baseline to
Day 5)

Overall -0.7 (±0.85)
N/A
(comparator)

[15]

Change in SOFA

Score (Baseline

to Day 5)

High sTREM-1

Subgroup
-1.5 (±1.12) N/A (comparator) [15]

Alive & Free of

Organ Support

(Day 28)

High sTREM-1

Subgroup
70% (14/20) 40% (2/5) [16]

SOFA: Sequential Organ Failure Assessment. Data are presented as LS mean change (±SE)

or percentage (number of patients).

The ASTONISH trial was a larger, global, randomized, placebo-controlled study designed to

confirm the efficacy of two doses of Nangibotide and validate the sTREM-1 biomarker

enrichment strategy.[17][18]

Results: The trial did not meet its primary endpoint at the pre-specified sTREM-1 cutoff of

≥400 pg/mL.[19] However, a prespecified analysis exploring the optimal sTREM-1 cutoff

revealed that at higher concentrations of sTREM-1 (representing about 50% of the study

population), the high dose of Nangibotide resulted in a clinically and statistically significant

improvement in organ function (SOFA score) compared to placebo.[13][20] This result

strongly supported the biomarker-guided approach, linking the drug's mechanism to patients

with a hyperactivated TREM-1 pathway.[13]

Table 3: Key Outcomes from the Phase 2b ASTONISH Trial (High sTREM-1 Population)
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Outcome
High-Dose
Nangibotide vs.
Placebo

p-value Citation(s)

Improvement in
SOFA Score (Day 5)

Statistically
significant benefit

N/A [13][20]

Respiratory Function Improvement N/A [13][20]

Cardiovascular

Function
Improvement N/A [13][20]

Renal Function Improvement N/A [13][20]

| All-Cause Mortality (Day 28) | Trend towards improvement | N/A |[13] |

The efficacy of Nangibotide was also evaluated in critically ill patients with COVID-19 requiring

respiratory support.[21]

Results: The study demonstrated a significant therapeutic benefit. Treatment with

Nangibotide was associated with a 19.9% absolute reduction in 28-day mortality in the

subpopulation of patients with high baseline sTREM-1 levels.[21]

Table 4: 28-Day Mortality Outcome from the Phase 2 ESSENTIAL Trial

Population
Placebo
Mortality

Nangibotide
Mortality

Absolute
Reduction
(Adjusted)

Citation(s)

| High sTREM-1 Subgroup | 41.8% | 22.2% | 19.9% |[21] |

Based on the strength of the Phase 2b data, a single, pivotal Phase 3 registration trial

(ACCURATE) has been designed in agreement with regulatory agencies (FDA and EMA).[12]

This trial will employ the biomarker-guided strategy validated in the ASTONISH study.[12]
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Caption: Nangibotide's Biomarker-Driven Clinical Development Pathway.

Experimental Protocols
Detailed methodologies for the key clinical trials are summarized below.

Phase 1: First-in-Human Study Protocol[3][14]

Design: Randomized, double-blind, placebo-controlled, single-center, ascending dose study.

Participants: 27 healthy male subjects, aged 18-45 years.

Dosing:

Part A (unblinded): Single intravenous (IV) doses of 1 mg and 10 mg over 15 minutes.

Part B (blinded, 3:1 randomization): Continuous IV infusion for 7 hours 45 minutes,

preceded by a 15-minute loading dose. Maintenance doses ranged from 0.03 to 6

mg/kg/h.

Primary Outcome: Safety and tolerability, assessed by adverse events, vital signs, ECGs,

and laboratory tests.

Secondary Outcome: Pharmacokinetics, with blood samples collected at multiple time points

to determine concentration profiles and calculate PK parameters using a validated LC-

MS/MS method.[3]

Phase 2a: Septic Shock Study Protocol (NCT03158948)[15][22]

Design: Multicenter, prospective, randomized, double-blind, two-stage, placebo-controlled

study.
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Participants: 49 adult patients with septic shock, defined by vasopressor dependency despite

adequate fluid resuscitation and hyperlactatemia.[22]

Intervention: Continuous IV infusion of Nangibotide (0.3, 1.0, or 3.0 mg/kg/h) or placebo,

initiated within 24 hours of septic shock onset. Treatment continued for up to 5 days.

Primary Outcome: Safety and tolerability, assessed by the incidence of treatment-emergent

adverse events (TEAEs) up to Day 28.

Exploratory Endpoints: Effects on pharmacodynamic biomarkers, organ function (change in

SOFA score), and mortality, analyzed according to baseline sTREM-1 concentrations.

Phase 2b: ASTONISH Trial Protocol (NCT04055909)[17][18]

Design: Multicenter, randomized, double-blind, placebo-controlled, dose-selection study.

Participants: 355 adult patients with septic shock, eligible within 24 hours of vasopressor

initiation.[18][19]

Intervention: Patients were randomized 1:1:1 to receive a continuous IV infusion of low-dose

Nangibotide (0.3 mg/kg/h), high-dose Nangibotide (1.0 mg/kg/h), or a matched placebo for

up to 5 days.[18][19]

Stratification: Patients were grouped at baseline according to sTREM-1 concentrations

(predefined high sTREM-1 cutoff: ≥400 pg/mL).[18][19]

Primary Outcome: Mean difference in the total SOFA score from baseline to day 5 in the high

sTREM-1 population and the overall population.[17][18]

Secondary Outcomes: All-cause 28-day mortality, safety, pharmacokinetics, and further

evaluation of the relationship between sTREM-1 levels and treatment response.[19]

Conclusion
The development of Nangibotide represents a targeted, mechanism-based approach to treating

the dysregulated inflammation that characterizes septic shock. Originating from a peptide

fragment of TLT-1, it precisely inhibits the TREM-1 inflammatory amplification pathway.

Preclinical studies robustly demonstrated its potential, which was followed by clinical trials that
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established its safety and pharmacokinetic profile. The evolution of its clinical strategy to a

biomarker-guided approach, using sTREM-1 to identify patients most likely to benefit, marks a

significant step forward in the development of personalized medicine for critical care. The

positive outcomes in the high sTREM-1 population in the ASTONISH trial have paved the way

for a pivotal Phase 3 study, positioning Nangibotide as a promising future therapy for this high-

unmet-need indication.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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